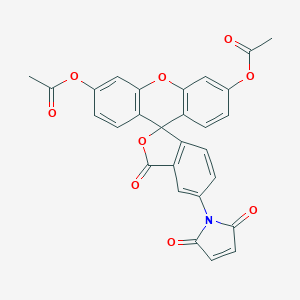

双乙酸荧光素 5-马来酰亚胺

描述

Fluorescein diacetate 5-maleimide is a chemical compound with the empirical formula C28H17NO9 . It is suitable for fluorescence and can be used as a substrate to prepare fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNP) applicable in the subcellular fractionation process . It is also used in the surface modification of glass substrates to alter the surface properties .

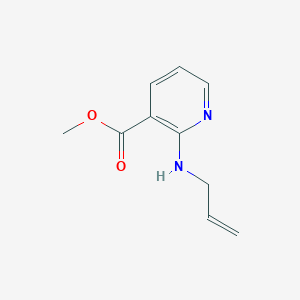

Molecular Structure Analysis

The molecular weight of Fluorescein diacetate 5-maleimide is 511.44 . The SMILES string representation of its structure isCC(=O)Oc1ccc2c(Oc3cc(OC(C)=O)ccc3C24OC(=O)c5cc(ccc45)N6C(=O)C=CC6=O)c1 . Chemical Reactions Analysis

Fluorescein-5-maleimide is an activated fluorescent molecule that is used to easily conjugate fluorescein to proteins . The maleimide group reacts optimally with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond .Physical And Chemical Properties Analysis

Fluorescein diacetate 5-maleimide is a solid . It is soluble in DMF, DMSO, and dioxane . Its fluorescence excitation and emission wavelengths are 492 nm and 520 nm respectively in 0.1 M phosphate pH 7.0 (after derivatization with 2-mercaptoethanol and after cleavage by esterase) .科学研究应用

Fluorescent Labeling of Antibodies

Fluorescein diacetate 5-maleimide can be used to label antibodies for use as immunofluorescent probes . This allows researchers to visualize and track the distribution of these antibodies in biological samples, providing valuable insights into immune responses and disease mechanisms.

Labeling of Oligonucleotides

This compound can also be used to label oligonucleotides for hybridization probes . These probes can be used in a variety of molecular biology techniques, such as fluorescence in situ hybridization (FISH), to detect and localize specific DNA sequences within a sample.

Protein Detection

Fluorescein diacetate 5-maleimide can be used to detect proteins in gels and on Western blots . The fluorescein moiety provides a strong fluorescent signal that can be detected using a fluorescence scanner, allowing for sensitive and quantitative analysis of protein samples.

Preparation of Fluorescent Nanoparticles

This compound can be used as a substrate to prepare fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNP) . These nanoparticles can be used in various applications, including magnetic resonance imaging (MRI), drug delivery, and biosensing.

Subcellular Fractionation

The fluorescent Fe3O4 SPMNP prepared using Fluorescein diacetate 5-maleimide can be used in the subcellular fractionation process . This allows researchers to separate and isolate different components of a cell for further analysis.

Surface Modification of Glass Substrates

Fluorescein diacetate 5-maleimide can be used in the surface modification of glass substrates to alter their surface properties . This can be useful in a variety of applications, such as the development of biosensors and microfluidic devices.

Evaluation of Physiological State of Immobilized Bacterial Cells

Fluorescein diacetate hydrolysis is a widely used assay for measuring total enzymatic activity (TEA) in various environmental samples or in monoculture researches . The optimized method involves pre-incubation of immobilized carrier in phosphate buffer (pH 7.6) on the orbital shaker for 15 min, slow injection of FDA directly into the middle of the immobilized carrier, and incubation on the orbital shaker (130 rpm, 30 °C) for 1 h .

安全和危害

未来方向

Fluorescein diacetate 5-maleimide can be used as a substrate to prepare fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNP) applicable in the subcellular fractionation process . It is also used in the surface modification of glass substrates to alter the surface properties . These applications suggest potential future directions in nanoparticle preparation and surface modification technologies.

属性

IUPAC Name |

[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJWHQRQDEKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404274 | |

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein diacetate 5-maleimide | |

CAS RN |

150322-01-3 | |

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein diacetate 5-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

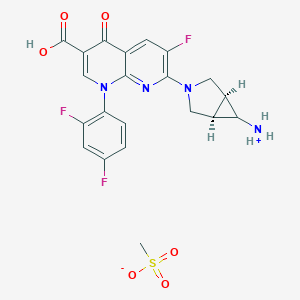

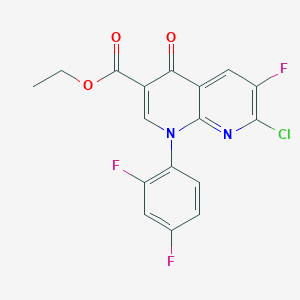

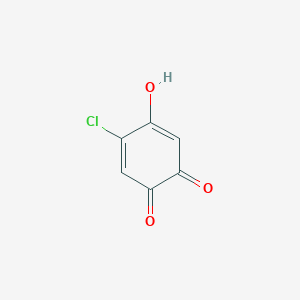

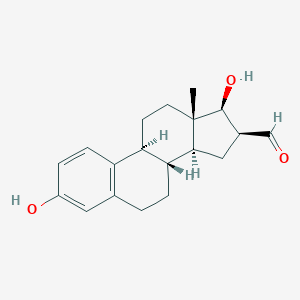

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fluorescein diacetate 5-maleimide enable multicolor labeling of materials, and what imaging techniques can be used to visualize it?

A1: Fluorescein diacetate 5-maleimide can be selectively attached to materials modified with thiol groups via a thiol-Michael reaction. This allows for targeted labeling, especially when combined with other click chemistry techniques like Diels-Alder cycloaddition for attaching different fluorescent probes. This strategy was successfully employed to create multicolor-labeled cellulose nanofibrils. [] The resulting fluorescence can be visualized using techniques like confocal laser scanning microscopy. []

Q2: Can Fluorescein diacetate 5-maleimide be used to study interactions between nanoparticles and biological systems?

A2: Yes, Fluorescein diacetate 5-maleimide can be conjugated to nanoparticles like solid silica nanoparticles (SSNPs) to track their interactions with biological systems. For example, researchers used Fluorescein diacetate 5-maleimide-labeled SSNPs to investigate their potential as a delivery system for boar sperm and hamster oocytes. The fluorescent labeling allowed them to observe the interaction of SSNPs with these gametes, suggesting a potential for delivering biomolecules into these cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)